molecular formula C19H23BrN2O3S B245695 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

Cat. No. B245695
M. Wt: 439.4 g/mol
InChI Key: ICURBTZZXAJHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activation of this receptor, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether reduces the release of dopamine and other neurotransmitters, resulting in a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to improve motor function in Parkinsonian rats. In cancer cells, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation and migration of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, such as its limited solubility in water and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the research and development of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic efficacy. Another direction is the identification of new targets and signaling pathways that can be modulated by 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, which could lead to the development of novel drugs for various diseases. Finally, the use of 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a tool compound for the study of dopamine D3 receptor function and its role in various neurological and psychiatric disorders could provide new insights into the underlying mechanisms of these diseases.

Synthesis Methods

4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 4-(3,4-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting nitro compound and the subsequent reaction with methyl chloroformate and sodium sulfite. The final product is obtained after purification and isolation.

Scientific Research Applications

4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease and addiction. In cancer research, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, 4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used as a lead compound for the development of novel drugs with improved therapeutic efficacy.

properties

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C19H23BrN2O3S/c1-14-4-6-17(12-15(14)2)21-8-10-22(11-9-21)26(23,24)19-13-16(20)5-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

ICURBTZZXAJHTG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC)C

Origin of Product

United States

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